molecular formula C22H47NO3 B8593651 Stearic acid 2-amino-2-methyl-1-propanol complex CAS No. 68951-62-2

Stearic acid 2-amino-2-methyl-1-propanol complex

Cat. No.: B8593651
CAS No.: 68951-62-2
M. Wt: 373.6 g/mol
InChI Key: UEJPMIPIBSXRNL-UHFFFAOYSA-N
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Description

Stearic acid 2-amino-2-methyl-1-propanol complex is a compound formed by the reaction of stearic acid with 2-amino-2-methylpropanol. Stearic acid is a long-chain fatty acid commonly found in animal and plant fats, while 2-amino-2-methylpropanol is an organic compound used in various chemical applications. The combination of these two compounds results in a salt that has unique properties and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, 2-amino-2-methylpropanol salt typically involves the neutralization reaction between stearic acid and 2-amino-2-methylpropanol. The reaction is carried out by mixing equimolar amounts of stearic acid and 2-amino-2-methylpropanol in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then stirred until the salt precipitates out, which is then filtered and dried.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and mixing to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Stearic acid 2-amino-2-methyl-1-propanol complex can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the salt into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Stearic acid 2-amino-2-methyl-1-propanol complex has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer in certain chemical formulations.

    Biology: The compound is studied for its potential effects on biological membranes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

    Industry: It is used in the production of cosmetics, lubricants, and other industrial products due to its unique properties.

Mechanism of Action

The mechanism by which stearic acid, 2-amino-2-methylpropanol salt exerts its effects involves interactions with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity. These interactions can influence various cellular pathways and processes, contributing to its observed effects .

Comparison with Similar Compounds

    Stearic Acid: A long-chain fatty acid with similar properties but lacking the amino group.

    2-Amino-2-Methylpropanol: An organic compound with similar chemical reactivity but without the long fatty acid chain.

    Other Fatty Acid Salts: Compounds like palmitic acid, 2-amino-2-methylpropanol salt, which have similar structures but different chain lengths.

Uniqueness: Stearic acid 2-amino-2-methyl-1-propanol complex is unique due to its combination of a long fatty acid chain and an amino alcohol. This combination imparts distinct physicochemical properties, making it suitable for specific applications in various fields .

Properties

CAS No.

68951-62-2

Molecular Formula

C22H47NO3

Molecular Weight

373.6 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;octadecanoic acid

InChI

InChI=1S/C18H36O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4(2,5)3-6/h2-17H2,1H3,(H,19,20);6H,3,5H2,1-2H3

InChI Key

UEJPMIPIBSXRNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

284 g of stearic acid, 89.2 g of 2-Amino-2-methyl-1-propanol (AMP) and 100 g of water were mixed together to form a solution of AMP-stearic acid salt (hereafter “FAS1”). 5 600 g in respect to dry mineral matter of a 70 wt. % solids slurry of marble of Norwegian origin, in which 75% by weight of the particles had a particle diameter of less than 1 μm and a specific surface of 9.2 m2/g, was prepared by dispersing an approximately 70 wt. % solids filter cake of low solids ground (at 20 wt. % in absence of dispersant) marble of such finesse using 0.5 wt. % in respect to dry marble of a sodium salt of acrylic acid−maleic acid copolymer (having a Mw=12 000 g/mol), at room temperature. AMP-stearic acid salt “FAS1” was added at a temperature of 60° C. to the slurry, which was also heated to 60° C., to reach a fatty acid salt addition of 1.0 wt. % based on the dry weight of calcium carbonate. The final solids of the suspension was 68 wt. %, the Brookfield viscosity at 100 rpm measured after 1 min was 300 mPa·s and the pH at 23° C. was 8.34. This product represents a product of according to the invention.
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
89.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One

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